12β-Hydroxyisocholic Acid Methyl Ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

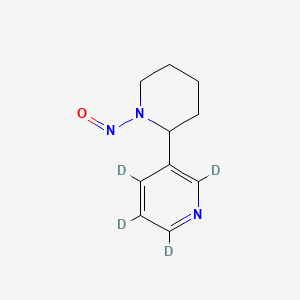

12β-Hydroxyisocholic Acid Methyl Ester is a potent analog of microbiome metabolite . It has a molecular formula of C25H42O5 and a molecular weight of 422.61 . It is an intermediate in the synthesis of 12β-Hydroxyisocholic Acid, a bile acid.

Synthesis Analysis

The synthesis of 12β-Hydroxyisocholic Acid Methyl Ester involves a Nametkin-type rearrangement applied to protected cholic acid derivatives . This gives rise to tetra-substituted 13,14- and 13,17-unsaturated 12 β-methyl-18-nor-bile acid intermediates .Molecular Structure Analysis

The molecular structure of 12β-Hydroxyisocholic Acid Methyl Ester is represented by the molecular formula C25H42O5 . The exact structure can be found in the MOL file associated with its CAS number 71883-63-1 .Chemical Reactions Analysis

Esters, such as 12β-Hydroxyisocholic Acid Methyl Ester, typically undergo reactions like hydrolysis, which is catalyzed by either an acid or a base . The products of such reactions are a carboxylic acid and an alcohol .Physical And Chemical Properties Analysis

Esters have polar bonds but do not engage in hydrogen bonding. Therefore, they have intermediate boiling points between nonpolar alkanes and alcohols . Esters can engage in hydrogen bonding with water, so esters of low molar mass are somewhat soluble in water .Applications De Recherche Scientifique

Chemical Synthesis and Modification

12β-Hydroxyisocholic Acid Methyl Ester and related compounds have been explored in various chemical synthesis and modification processes. For example, the ozonolysis of similar compounds has been studied, leading to the formation of methyl esters with specific structural characteristics (Budaev et al., 2016). Additionally, the synthesis of coenzyme A esters for studying bile acid biosynthesis involved similar hydroxy and methyl ester functionalities (Kurosawa et al., 2001).

Stereoselective Reactions

Stereoselective reactions involving beta-hydroxy phosphonates and aldehydes or ketones have utilized compounds structurally related to 12β-Hydroxyisocholic Acid Methyl Ester. These studies contribute to understanding stereospecific elimination in organic synthesis (Reichwein & Pagenkopf, 2003).

Antioxidant Properties

Studies have demonstrated that alkyl esters of hydroxycinnamic acids, which are structurally similar to 12β-Hydroxyisocholic Acid Methyl Ester, exhibit improved antioxidant activity and lipophilicity, suggesting potential applications in protecting cells against oxidative stress (Garrido et al., 2012).

Oxidation Studies

Research on the oxidation of abietic acid and its methyl ester, which shares structural similarities with 12β-Hydroxyisocholic Acid Methyl Ester, provides insights into preferred oxidation mechanisms and susceptible modification positions in certain molecular structures (Prinz et al., 2002).

Cytotoxicity and Anticancer Research

Certain compounds related to 12β-Hydroxyisocholic Acid Methyl Ester have been investigated for their cytotoxic effects, revealing potential applications in cancer research. For example, the cytotoxicity of abietane diterpenoids against various cell lines has been examined (Barrero et al., 2004).

Elastase Inhibition

Research into the synthesis of long-chain β-hydroxy fatty acid methyl esters, which are structurally analogous to 12β-Hydroxyisocholic Acid Methyl Ester, has shown potential for developing new elastase inhibitors, an area of interest in pharmaceutical research (Hasdemir et al., 2012).

Safety And Hazards

Orientations Futures

Propriétés

Numéro CAS |

71883-63-1 |

|---|---|

Nom du produit |

12β-Hydroxyisocholic Acid Methyl Ester |

Formule moléculaire |

C₂₅H₄₂O₅ |

Poids moléculaire |

422.6 |

Synonymes |

(3α,5β,7α,12β)-3,7,12-Trihydroxycholan-24-oic Acid Methyl Ester; 3α,7α,12β-Trihydroxy-5β-cholanic Acid Methyl Ester; 3α,7α,12β-Trihydroxy-5β-cholanoic Acid Methyl Ester; Lagocholic Acid Methyl Ester |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Propanone, 1-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-1-piperidinyl]-](/img/structure/B1145320.png)